![molecular formula C6H19Na2O13P B13394478 Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate](/img/structure/B13394478.png)
Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate is a chemical compound that belongs to the class of organic compounds known as phenolic glycosides. These compounds contain a phenolic structure attached to a glycosyl moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate typically involves the phosphorylation of [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] using phosphoric acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation processes using automated reactors. The process is designed to be efficient and cost-effective, ensuring high yields and consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic compounds, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various industrial products, including pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mangiferin: A bioactive component derived from the mango tree, known for its diverse pharmacological properties.
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-4,5-dimethoxybenzoate: Another phenolic glycoside with similar structural features.
Uniqueness
Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate is unique due to its specific phosphate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain chemical and biological applications where phosphate-containing compounds are required.
Propriétés
IUPAC Name |
disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na.4H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;/h2-10H,1H2,(H2,11,12,13);;;4*1H2/q;2*+1;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXMOHFFQYLBED-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19Na2O13P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
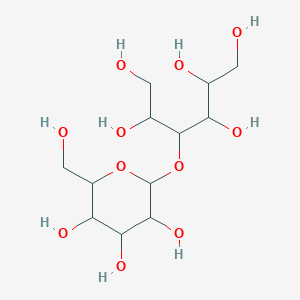
![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)
![2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one](/img/structure/B13394403.png)
![1,3,6-Trihydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B13394405.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B13394407.png)
![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV)](/img/structure/B13394416.png)
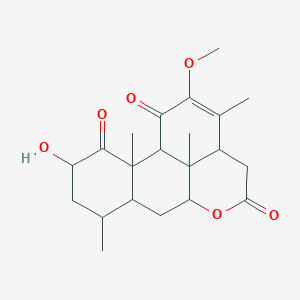
![N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide](/img/structure/B13394433.png)
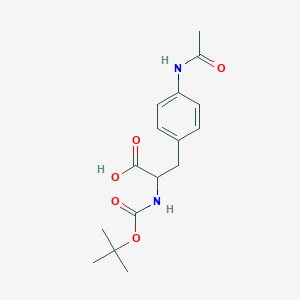
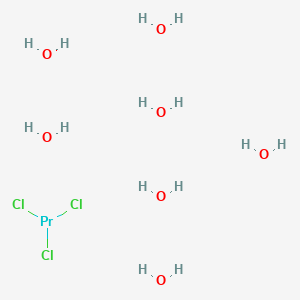
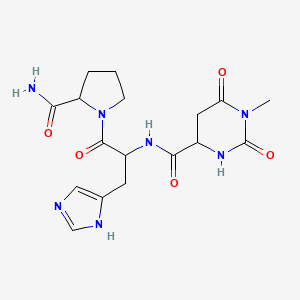
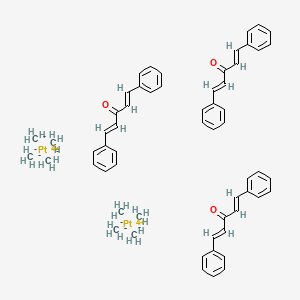
![17-Hydroxy-13,17-dimethyl-1,2,6,7,8,13,14,15,16,17-decahydrocyclopenta[A]phenanthren-3-one](/img/structure/B13394464.png)

